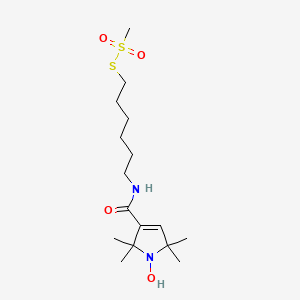
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidohexyl Methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidohexyl Methanethiosulfonate: is a highly reactive thiol-specific spin label. It is commonly used in proteomics research for investigating structural and conformational dynamics of proteins and protein aggregation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidohexyl Methanethiosulfonate involves the reaction of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidohexyl with methanethiosulfonate. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored in amber vials at -20°C under an inert atmosphere to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its spin-labeling properties.
Reduction: Reduction reactions can affect the nitroxide group, impacting its paramagnetic properties.
Substitution: The compound can participate in substitution reactions, particularly with thiol groups, forming stable disulfide bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are often used.
Substitution: Thiol-containing compounds are commonly used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered paramagnetic properties.
Substitution: Disulfide-linked products with thiol-containing molecules.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The compound exerts its effects through the formation of stable disulfide bonds with thiol groups in proteins. This labeling allows for the investigation of protein structure and dynamics using techniques such as EPR spectroscopy. The nitroxide group in the compound provides paramagnetic properties, making it a valuable tool for studying molecular interactions and conformational changes .
Comparación Con Compuestos Similares
- (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate
- 2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid N-Hydroxysuccinimide Ester
Uniqueness:
- (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidohexyl Methanethiosulfonate is unique due to its specific reactivity with thiol groups and its application in studying protein dynamics. Its stability and paramagnetic properties make it a preferred choice for EPR spectroscopy .
Propiedades
Fórmula molecular |
C16H30N2O4S2 |
|---|---|
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
1-hydroxy-2,2,5,5-tetramethyl-N-(6-methylsulfonylsulfanylhexyl)pyrrole-3-carboxamide |
InChI |
InChI=1S/C16H30N2O4S2/c1-15(2)12-13(16(3,4)18(15)20)14(19)17-10-8-6-7-9-11-23-24(5,21)22/h12,20H,6-11H2,1-5H3,(H,17,19) |
Clave InChI |
RNGXKNWRGVXYTF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(N1O)(C)C)C(=O)NCCCCCCSS(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate](/img/structure/B13839377.png)
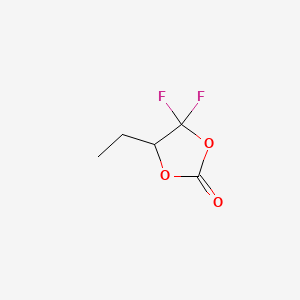
![N-[(2R)-1-[[(2S)-2-(cyclohexylamino)-3-phenylpropanoyl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13839395.png)
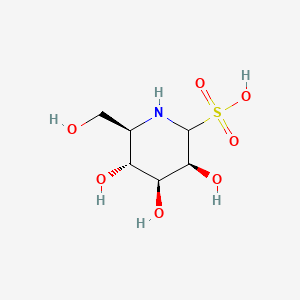
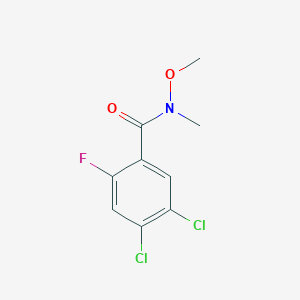
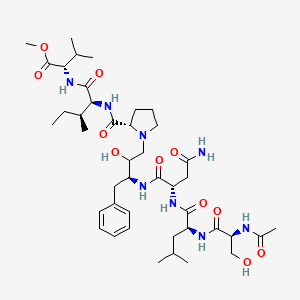
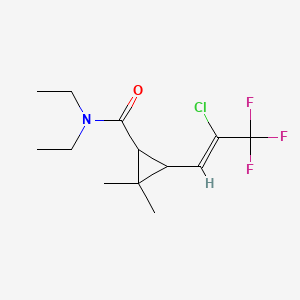
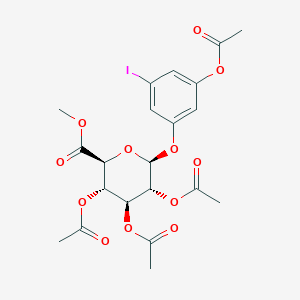

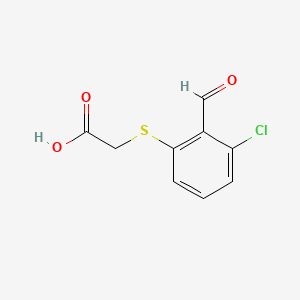
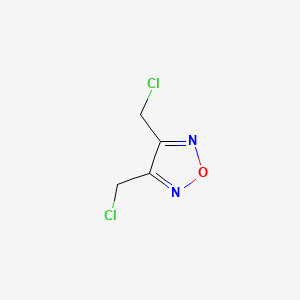
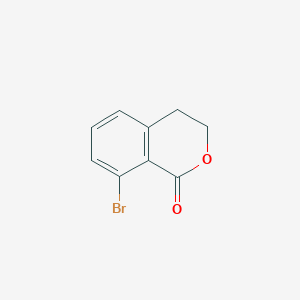
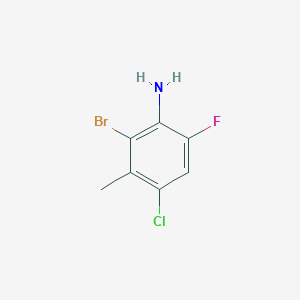
![Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13839478.png)
